![molecular formula C18H17N5O2S2 B2502170 2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiophen-2-ylmethyl)acetamide CAS No. 1226431-85-1](/img/structure/B2502170.png)
2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiophen-2-ylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzimidazole is a type of organic compound that’s part of many pharmaceutical drugs. It’s known for its heterocyclic aromatic properties, which means it contains atoms of at least two different elements as part of its ring structure . Oxadiazole is another organic compound that’s often used in the creation of various drugs .
Molecular Structure Analysis
The benzimidazole group consists of a fused benzene and imidazole ring. This gives it stability and aromaticity. The oxadiazole group is a five-membered ring containing three heteroatoms, one of which is oxygen .Chemical Reactions Analysis
Benzimidazoles and oxadiazoles can undergo a variety of chemical reactions, often serving as the backbone for more complex compounds. They can react with various electrophiles and nucleophiles, and can undergo substitutions and additions .Physical And Chemical Properties Analysis
The physical and chemical properties of your compound would depend on its exact structure and the nature of its substituents. Generally, benzimidazoles and oxadiazoles are stable under normal conditions and can exhibit fluorescence .Applications De Recherche Scientifique
Antibacterial Agents
Derivatives of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides, which are structurally related to the compound , have been synthesized and demonstrated significant antibacterial activity. This suggests potential applications of such compounds in developing new antibacterial agents to combat various bacterial infections (Ramalingam, Ramesh, & Sreenivasulu, 2019).
Corrosion Inhibition
Compounds bearing the 1,3,4-oxadiazole and benzimidazole moieties have been assessed for their corrosion inhibition ability towards mild steel in sulfuric acid environments. This research indicates that such compounds can form protective layers on metal surfaces, suggesting their potential use in industrial applications to prevent corrosion (Ammal, Prajila, & Joseph, 2018).
Antitumor Activities
Studies have shown that benzimidazole-containing compounds, through various heterocyclization reactions, yield derivatives with significant antitumor activities against several cancer cell lines. This highlights the potential of such compounds in the development of new anticancer therapies (Mohareb & Gamaan, 2018).
Antimicrobial and Hemolytic Agents
A series of N-substituted derivatives of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides have been synthesized and screened for antimicrobial and hemolytic activity. The research suggests that these compounds have potential applications in treating infections due to their antimicrobial properties, while their hemolytic activity profiles could inform their safety in therapeutic applications (Rehman et al., 2016).
Antioxidant Properties
Novel 1,3,4-oxadiazole and imine containing 1H-benzimidazoles have been synthesized and evaluated for their in vitro antioxidant properties. The findings indicate that these compounds could serve as potent antioxidants, which might have applications in preventing or treating diseases related to oxidative stress (Alp et al., 2015).
Orientations Futures
Propriétés
IUPAC Name |
2-[[5-[2-(1H-benzimidazol-2-yl)ethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(thiophen-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2S2/c24-16(19-10-12-4-3-9-26-12)11-27-18-23-22-17(25-18)8-7-15-20-13-5-1-2-6-14(13)21-15/h1-6,9H,7-8,10-11H2,(H,19,24)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPTGXINAXVCUGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCC3=NN=C(O3)SCC(=O)NCC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiophen-2-ylmethyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-fluorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2502088.png)
![N-(4-chlorobenzyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2502092.png)
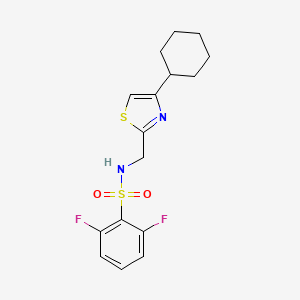
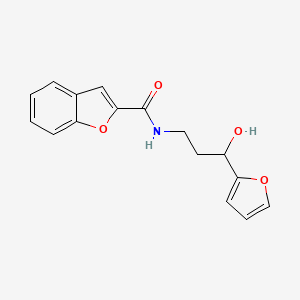
![2-[Methyl(phenyl)sulfamoyl]benzene-1-sulfonyl fluoride](/img/structure/B2502097.png)
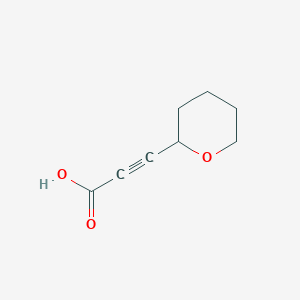
![N-benzyl-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2502101.png)
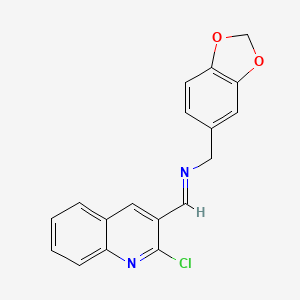
![3-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-ethyl-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B2502104.png)
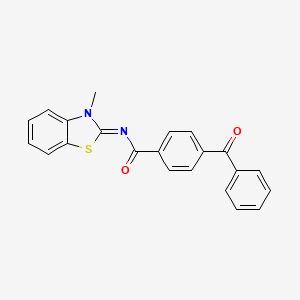
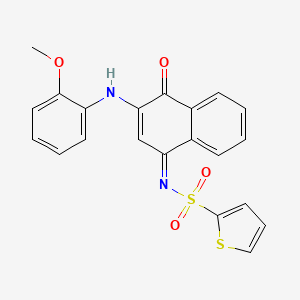
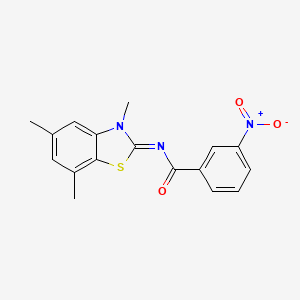
![3-Methyl-2-[(2-methylphenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2502108.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)cyclohexanecarboxamide](/img/structure/B2502109.png)